O-(5-Bromo-3-pyridyl)hydroxylamine

Description

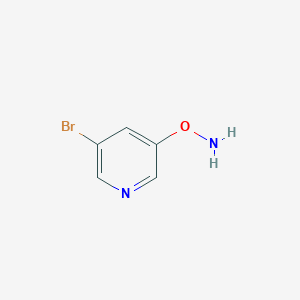

O-(5-Bromo-3-pyridyl)hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a bromine atom at the 5-position. This compound is structurally characterized by the hydroxylamine (-NH2O-) functional group attached to the 3-position of the pyridyl moiety. The bromine atom introduces significant electronic and steric effects, making the compound distinct in reactivity compared to non-halogenated analogs. Its molecular formula is C5H5BrN2O, with a calculated molecular weight of 189 g/mol.

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

O-(5-bromopyridin-3-yl)hydroxylamine |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-5(9-7)3-8-2-4/h1-3H,7H2 |

InChI Key |

STUIGOZIAMSKJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Bromo-3-pyridyl)hydroxylamine typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxylamine group. One common method involves the reaction of 5-bromo-3-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

O-(5-Bromo-3-pyridyl)hydroxylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are often employed.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

O-(5-Bromo-3-pyridyl)hydroxylamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of O-(5-Bromo-3-pyridyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects

- This compound : The pyridine ring’s nitrogen atom creates an electron-withdrawing effect, deshielding aromatic protons and altering reactivity. Bromine further enhances electrophilicity, making the compound amenable to nucleophilic substitution or cross-coupling reactions.

- Methoxy-substituted analogs (e.g., 4c–4j) : Methoxy groups (-OCH3) are electron-donating, stabilizing aromatic rings via resonance. This reduces electrophilicity compared to bromine-substituted derivatives .

Molecular Weight and Physical State

- The bromopyridyl derivative has a higher molecular weight (189 g/mol ) due to bromine’s atomic mass (80 g/mol). In contrast, methoxy-substituted analogs (e.g., 4c, 4h) range between 154–184 g/mol .

- All methoxy-substituted hydroxylamines in the referenced study are reported as oils , whereas the physical state of this compound remains unreported. The pyridyl ring’s polarity and bromine’s bulk may promote crystallization, but this requires experimental validation.

Spectroscopic Data

- 1H-NMR :

- Bromopyridyl derivative : Pyridyl protons are expected near δ 8.5–7.5 ppm due to nitrogen’s deshielding effect. Bromine’s inductive effect may further downfield-shift adjacent protons.

- Methoxy analogs : Aromatic protons in methoxy-substituted compounds resonate at δ 6.5–7.0 ppm , with methoxy protons at δ 3.7–3.8 ppm .

- MS-ESI :

Reactivity

- Bromopyridyl derivative : Bromine serves as a leaving group, enabling Suzuki or Ullmann couplings. The hydroxylamine group can act as a nucleophile or participate in cyclization reactions.

- Methoxy analogs : Methoxy groups are inert under typical cross-coupling conditions, limiting their utility in metal-catalyzed reactions. These compounds are primarily used as intermediates in oxime or nitrone synthesis .

Comparative Data Table

| Compound Name | Substituent | Molecular Weight (g/mol) | Physical State | Key 1H-NMR Features (ppm) | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | 5-Bromo-3-pyridyl | 189 | Not reported | Pyridyl H: ~8.5–7.5 | Cross-coupling, nucleophilic substitutions |

| O-(2,5-Dimethoxybenzyl)hydroxylamine (4c) | 2,5-Dimethoxybenzyl | 184 | Oil | Ar-H: 6.5–6.8; OCH3: 3.7–3.8 | Oxime formation, limited electrophilicity |

| O-(4-Methoxybenzyl)hydroxylamine (4j) | 4-Methoxybenzyl | 154 | Oil | Ar-H: 6.8–7.2; OCH3: 3.8 | Stabilized aromatic intermediates |

Research Findings and Implications

- Electronic Effects : Bromine’s electron-withdrawing nature in the pyridyl derivative contrasts sharply with methoxy groups’ electron-donating properties, leading to divergent reactivity profiles .

- Stability : Methoxy-substituted hydroxylamines may face oxidative degradation due to electron-rich aromatic systems, whereas bromine’s stability could enhance the shelf-life of the bromopyridyl derivative.

Biological Activity

O-(5-Bromo-3-pyridyl)hydroxylamine is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its biological activity is primarily attributed to its structural features, which allow it to interact with different molecular targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by the presence of a bromine atom on the pyridine ring and a hydroxylamine functional group. These features contribute to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is largely mediated through its interactions with enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues in enzymes, potentially leading to inhibition or modification of enzyme activity. Additionally, the bromine atom may participate in halogen bonding, which can enhance the compound's binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various strains suggest that the compound possesses bactericidal effects .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating significant anti-proliferative activity .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against Staphylococcus aureus strains. The compound exhibited an MIC value of approximately 31 μM, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : In another investigation, derivatives of this compound were tested against MV4-11 leukemia cells. Results indicated that these compounds could inhibit oncogene expression and induce apoptosis, with IC50 values ranging from 0.5 μM to 1 μM .

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its ability to form covalent bonds makes it an attractive candidate for designing biochemical probes to study enzyme mechanisms and protein interactions. Furthermore, its unique structure allows for modifications that can lead to novel therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxylamine group + Bromine | Antimicrobial, Anticancer |

| 5-Bromo-3-pyridylamine | Lacks hydroxylamine group | Limited biological activity |

| 3-Pyridylhydroxylamine | Lacks bromine atom | Different reactivity profile |

| 5-Bromo-2-pyridylhydroxylamine | Bromine at different position | Varies in biological activity |

This table illustrates how this compound stands out due to its unique combination of functional groups that confer distinct biological activities compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.